molecular formula C13H16O3 B13665634 Ethyl 2-(benzyloxy)cyclopropanecarboxylate CAS No. 6639-51-6

Ethyl 2-(benzyloxy)cyclopropanecarboxylate

Cat. No.: B13665634
CAS No.: 6639-51-6
M. Wt: 220.26 g/mol
InChI Key: FCQGKIBPYZALNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzyloxy)cyclopropanecarboxylate serves as a sophisticated synthetic intermediate in advanced organic methodology and the construction of complex molecular architectures. The cyclopropane ring is a key motif in medicinal chemistry due to its ability to confer conformational restraint and metabolic stability, while the benzyl-protected oxygen and ester functional groups provide versatile handles for further synthetic manipulation . This compound is part of a broader class of cyclopropane derivatives that are actively investigated as precursors for the synthesis of malonic acid derivatives through novel carboxylation processes . Furthermore, structurally similar cyclopropane carboxylates are of significant interest in the development of pesticides, highlighting the relevance of this scaffold in agrochemical discovery . The strategic design of this molecule makes it a valuable reagent for researchers exploring new chemical spaces in drug discovery, catalyst development, and materials science. This product is strictly for research and development purposes in a laboratory setting.

Properties

CAS No.

6639-51-6

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 2-phenylmethoxycyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-2-15-13(14)11-8-12(11)16-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3

InChI Key

FCQGKIBPYZALNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclopropanation via Carbene Transfer Reactions

A widely used approach to synthesize cyclopropane carboxylates is the carbene transfer reaction from diazo compounds to alkenes catalyzed by transition metals or hemoproteins.

  • Example from Biocatalysis:
    Recent studies have demonstrated the use of hemoproteins such as myoglobin variants to catalyze cyclopropanation reactions with high selectivity and yield. Using ethyl diazoacetate (EDA) as the carbene source, cyclopropanation of alkenes bearing benzyloxy groups can be achieved under mild aqueous conditions.

    Key data from biocatalytic cyclopropanation reactions (Table excerpt):

    Entry Catalyst % Yield (Cyclopropane) Selectivity (Diastereomer Ratio)
    1 Mb(H64V,V68A) 76% 70:15 (major:minor)
    2 Mb(H64V,V68A,H93S) 55% 35:65

    (Reaction conditions: 3 mM substrate, 3 or 6 mM EDA, 20 μM catalyst, phosphate buffer pH 7.2)

    This method avoids side reactions such as O–H insertion, which are common with Rhodium catalysts, thus improving chemoselectivity for cyclopropanation over other carbene insertions.

Traditional Chemical Synthesis via Alkylation and Cyclopropanation

  • Step 1: Preparation of Benzyloxy-Substituted Precursors

    The benzyloxy group is introduced by alkylation of hydroxy-substituted intermediates or aromatic compounds. For example, benzyloxyquinoline derivatives have been synthesized by reacting 8-hydroxyquinoline with benzyl bromide under basic conditions.

  • Step 2: Cyclopropanation

    The benzyloxy-substituted alkene or olefin is then subjected to cyclopropanation using diazo compounds such as ethyl diazoacetate in the presence of metal catalysts (e.g., Rhodium complexes) or via base-induced cyclopropanation.

    In one reported synthesis, ethyl 2-(8-(benzyloxy)quinolin-2-yl)-1-(3-butylureido)cyclopropanecarboxylate was synthesized with a yield of 78% by cyclopropanation of the corresponding alkene.

Reaction Conditions and Purification

Parameter Typical Range/Value Notes
Solvent Dry dioxane, ethyl acetate, or benzene Depends on step; dry conditions preferred
Temperature -20 to 120 °C (cyclopropanation) Optimal range 50 to 120 °C
Reaction Time 5 minutes to 72 hours Varies with temperature and catalyst
Base Organic bases or sodium t-butylate Used in cyclopropanation and esterification
Catalyst Hemoproteins (myoglobin variants), Rhodium complexes Choice affects yield and selectivity
Purification Chromatography, distillation, recrystallization Used post-reaction to isolate pure product

Representative Experimental Data

Entry Starting Material Reagents & Conditions Product Yield Purification Method Notes
1 8-(Benzyloxy)-2-methylquinoline Selenium dioxide oxidation at 95 °C, 12 h 98% Recrystallization (PE–EtOAc) Intermediate for further cyclopropanation
2 Benzyloxy-substituted alkene + EDA Myoglobin variant catalyst, phosphate buffer, RT 76% Column chromatography High diastereoselectivity achieved
3 Ethyl 3,3-dimethyl-4,6,6-trichlorohexenoate Sodium t-butylate reflux in benzene 52% Distillation Cyclopropanation to substituted cyclopropane ester

Summary and Comparative Analysis

Method Advantages Limitations References
Hemoprotein-catalyzed cyclopropanation High selectivity, mild conditions, aqueous media Requires protein engineering and purification
Traditional metal-catalyzed cyclopropanation Well-established, scalable Possible side reactions, use of toxic metals
Base-induced cyclopropanation Simple reagents, straightforward procedure Moderate yields, requires careful control

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyloxy)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(benzyloxy)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(benzyloxy)cyclopropanecarboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 2-position of the cyclopropane ring critically impacts the compound’s properties:

Compound Name Substituent at 2-Position Key Properties
Ethyl 2-(benzyloxy)cyclopropanecarboxylate Benzyloxy (ether) Moderate polarity, lipophilic, stable under acidic conditions, hydrolyzes in base
Ethyl 2-phenylcyclopropanecarboxylate Phenyl (hydrocarbon) Highly lipophilic, lower solubility in polar solvents, enhanced thermal stability
Ethyl 2-formylcyclopropanecarboxylate Formyl (aldehyde) High polarity, reactive toward nucleophiles, prone to oxidation
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate 3-Chlorophenyl (halogenated) Increased density, higher melting point, potential for halogen-specific reactivity

Key Observations :

  • Benzyloxy vs. Phenyl : The benzyloxy group increases polarity compared to phenyl, improving solubility in semi-polar solvents like ethyl acetate. However, phenyl derivatives exhibit greater thermal stability due to reduced steric hindrance .
  • Benzyloxy vs. Formyl : The formyl group introduces electrophilicity, enabling reactions like condensations, whereas the benzyloxy group is inert to such transformations .
This compound (Intermediate E):
  • Procedure: Saponification of (trans)-ethyl 2-(4-(benzyloxy)phenyl)cyclopropanecarboxylate using 4N NaOH in methanol, followed by acidification and extraction .
  • Yield : ~95% for precursor synthesis (e.g., (E)-ethyl 3-(4-(benzyloxy)phenyl)acrylate) .
Trans-ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate (4a):
  • Procedure : Rhodium-catalyzed [3+2] annulation of N-vinyl-O-benzyl urethane with ethyl diazoacetate.
  • Yield : 36% (lower due to competing pathways) .
Ethyl 2-formylcyclopropanecarboxylate:

Key Observations :

  • Catalytic vs. Stoichiometric Methods : Rhodium-catalyzed reactions (e.g., ) offer enantioselectivity but suffer from lower yields, while saponification (e.g., ) achieves high yields but requires harsh conditions.

Reactivity and Stability

  • Base Sensitivity: this compound undergoes ester hydrolysis under basic conditions (e.g., NaOH in methanol), yielding carboxylic acid derivatives .
  • Acid Stability: The benzyloxy group remains intact under acidic conditions, unlike formyl or amino substituents, which may protonate or degrade .
  • Ring Strain Effects : The cyclopropane ring in all analogs is susceptible to ring-opening reactions under thermal or catalytic stress, a trait exploited in annulation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.